molecular formula C25H30N2O8 B2372238 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 371215-97-3

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2372238
CAS No.: 371215-97-3
M. Wt: 486.521
InChI Key: GGRPHBKPKKFCDR-UHFFFAOYSA-N
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Description

3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrrole core substituted with a variety of functional groups, including a hydroxy group, a furan ring, a morpholinoethyl group, and a trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrrole core: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the furan ring: This step might involve a Friedel-Crafts acylation reaction to attach the furan ring to the pyrrole core.

    Addition of the morpholinoethyl group: This can be done through nucleophilic substitution reactions.

    Attachment of the trimethoxyphenyl group: This step may involve a Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups present in the compound can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts for substitution reactions: Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and computational modeling.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-piperidinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one
  • 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrol-2(5H)-one

Uniqueness

The unique combination of functional groups in 3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(2-morpholinoethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O8/c1-15-5-6-17(35-15)22(28)20-21(16-13-18(31-2)24(33-4)19(14-16)32-3)27(25(30)23(20)29)8-7-26-9-11-34-12-10-26/h5-6,13-14,21,29H,7-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRPHBKPKKFCDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C(=C3)OC)OC)OC)CCN4CCOCC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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